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molecular formula C11H16BrNO3S B8645132 1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]- CAS No. 819863-04-2

1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-

Cat. No. B8645132
M. Wt: 322.22 g/mol
InChI Key: NNJZFICSLYVEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

A mixture of 4-Bromophenethylamine (4 g, 20 mmol) and 1,3-propane sultone (2.56 g, 21 mmol) in acetonitrile (30 mL) was heated at reflux for 2.5 hours. The mixture was cooled to room temperature. The solid was collected by filtration, rinsed with acetonitrile (2×5 mL) air-dried for 15 minutes (9.57 g), and further dried for 15 minutes in vacuo (8.02 g). The solid was suspended in ethanol (40 mL) and the suspension was heated at reflux for 1 hour. The mixture was then cooled to room temperature. The solid was collected by suction filtration, rinsed with ethanol (2×5 mL), air-dried for 15 minutes, and further dried in a vacuum oven at 60° C. for 18 hours. Compound EA was obtained as a white solid (6.04 g, 18.8 mmol, 94% yield). 1H NMR (500 MHz, DMSO) δ 1.95 (t, J=6.3 Hz, 3H), 2.63 (t, J=6.1 Hz, 2H), 2.88 (t, J=7.6 Hz, 2H), 3.09 (t, J=6.3 Hz, 2H), 3.15 (t, J=7.8 Hz, 2H), 7.25 (2, J=7.8 Hz, 2H), 7.53 (2, J=7.8 Hz, 2H), 8.63 (br s, 2H). 13C NMR (125 MHz, DMSO) δ 21.8, 31.0, 46.7, 47.2, 48.8, 119.9, 131.0, 131.4, 136.5. ES-MS 324 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH2:8])=[CH:4][CH:3]=1.[CH2:11]1[CH2:17][S:14](=[O:16])(=[O:15])[O:13][CH2:12]1.CC(=O)OCC>C(#N)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][NH:8][CH2:12][CH2:11][CH2:17][S:14]([OH:16])(=[O:15])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(CCN)C=C1
Name
Quantity
2.56 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with acetonitrile (2×5 mL)
CUSTOM
Type
CUSTOM
Details
air-dried for 15 minutes (9.57 g)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
further dried for 15 minutes in vacuo (8.02 g)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
rinsed with ethanol (2×5 mL)
CUSTOM
Type
CUSTOM
Details
air-dried for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
further dried in a vacuum oven at 60° C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CCNCCCS(=O)(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.8 mmol
AMOUNT: MASS 6.04 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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